2,4-disubstitueerde thiazolen

Thiazoles are a class of heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. The 2,4-disubstituted thiazole derivative refers to molecules where the thiazole ring has substituents at both the 2 and 4 positions. These derivatives exhibit a wide range of biological activities due to their unique structural features.

In drug discovery and development, 2,4-disubstituted thiazoles have attracted significant attention owing to their potential as antibacterial, antifungal, and anticancer agents. For instance, they can target various enzymes such as topoisomerases and dihydrofolate reductase, making them promising candidates for therapeutic applications.

Moreover, these compounds often display favorable pharmacokinetic properties, including good solubility and cellular uptake. The introduction of substituents at the 2 and 4 positions can further enhance their bioactivity by fine-tuning their physicochemical properties and improving their binding affinity to target proteins.

In summary, 2,4-disubstituted thiazoles represent a versatile platform for the design and synthesis of novel therapeutics with diverse biological activities.

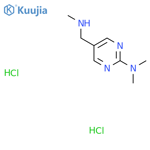

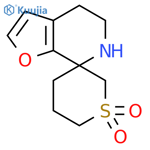

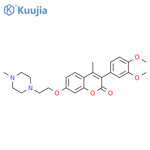

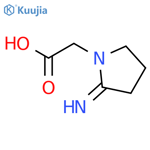

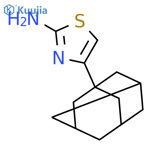

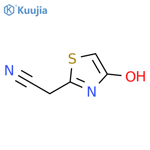

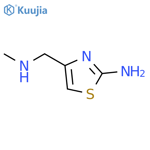

| Structuur | Chemische naam | CAS | MF |

|---|---|---|---|

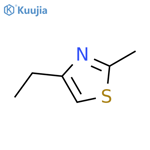

|

Thiazole,4-ethyl-2-methyl- | 32272-48-3 | C6H9NS |

|

4-Phenyl-2-thiazoleacetic Acid | 38107-10-7 | C11H9NO2S |

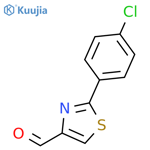

|

2-(4-Chlorophenyl)thiazole-4-carbaldehyde | 21278-77-3 | C10H6ClNOS |

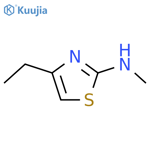

|

4-ethyl-N-methyl-1,3-thiazol-2-amine | 167684-00-6 | C6H10N2S |

|

Ethyl 2-(2-phenylthiazol-4-yl)acetate | 16441-34-2 | C13H13NO2S |

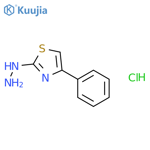

|

2-hydrazinyl-4-phenyl-1,3-thiazole hydrochloride | 17574-10-6 | C9H10ClN3S |

|

4-Ethyl-2-thiazolecarboxaldehyde | 211943-05-4 | C6H7NOS |

|

4-(1-Adamantyl)-1,3-thiazol-2-amine | 19735-74-1 | C13H18N2S |

|

2-Thiazoleacetonitrile,4-hydroxy- | 126743-35-9 | C5H4N2OS |

|

4-(methylamino)methyl-1,3-thiazol-2-amine | 144163-74-6 | C5H9N3S |

Gerelateerde literatuur

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Irina Geibel,Marc Schmidtmann,Jens Christoffers Org. Biomol. Chem., 2017,15, 7824-7829

-

5. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

Aanbevolen leveranciers

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsBedrijfsaard: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsBedrijfsaard: Private enterprises

Aanbevolen producten